molecular formula C5H9BN2O2 B2781076 (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid CAS No. 2246870-91-5

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B2781076
CAS No.: 2246870-91-5
M. Wt: 139.95
InChI Key: AOAQHNFDDABREB-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms, and a boronic acid functional group, which is characterized by the presence of a boron atom bonded to two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 1,4-dimethyl-1H-pyrazole with a boron-containing reagent such as boronic acid or boronate ester under suitable conditions. The reaction conditions often include the use of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include continuous flow processes and the use of more robust catalysts and reagents to ensure consistent product quality and purity .

Chemical Reactions Analysis

Types of Reactions

(1,4-Dimethyl-1H-pyrazol-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base like potassium carbonate or sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the pyrazole boronic acid with an aryl halide .

Comparison with Similar Compounds

Properties

IUPAC Name

(1,4-dimethylpyrazol-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-4-3-8(2)7-5(4)6(9)10/h3,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAQHNFDDABREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NN(C=C1C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246870-91-5
Record name (1,4-dimethyl-1H-pyrazol-3-yl)boronic acid
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